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Compound of Interest

Compound Name:
1H-pyrrolo[2,3-b]pyridine-6-

carboxylic acid

Cat. No.: B1292559 Get Quote

Technical Guide: 7-Azaindole-6-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification
Chemical Structure
The chemical structure for 7-azaindole-6-carboxylic acid is presented below. It features a

bicyclic system composed of a pyridine ring fused to a pyrrole ring, with a carboxylic acid group

substituted at the 6-position. This framework is also known as a pyrrolopyridine.

Chemical structure of 7-azaindole-6-carboxylic acid

IUPAC Name and Synonyms
IUPAC Name: 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid[1].

Common Name: 7-Azaindole-6-carboxylic acid.

Synonyms: 1,7-Diazaindene, 1,7-Dideazapurine, 7-Aza-1-pyrindine, 7H-Pyrrolo(2,3-

b)pyridine[2].
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The quantitative properties of 7-azaindole-6-carboxylic acid are summarized below.

Spectroscopic data provides the characteristic signatures for identifying and characterizing the

molecule and its derivatives.

Physicochemical Properties
Property Value Reference

CAS Number 898746-35-5 [1]

Molecular Formula C₈H₆N₂O₂ [1]

Molecular Weight 162.15 g/mol [1]

Purity ≥97% (Typical) [1]

Appearance
White to off-white or brown

crystalline solid
[2]

Solubility Sparingly soluble in water [2]

SMILES
O=C(O)C1=C\C=C2\C=CN\C2

=N\1
[1]

InChI Key
KYBIRFFGAIFLPM-

UHFFFAOYSA-N
[3][4]

Spectroscopic Profile
The 7-azaindole core and the carboxylic acid group exhibit distinct spectroscopic features.
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Spectroscopy Type
Characteristic Absorption /
Shift

Comments

Infrared (IR)

Broad ~2500-3300 cm⁻¹ (O-H

stretch), ~1700 cm⁻¹ (C=O

stretch)

The broad O-H absorption is

characteristic of a hydrogen-

bonded carboxylic acid. The

C=O stretch may be lowered

by conjugation.

¹H NMR
~12-13 ppm (s, 1H, -COOH),

~7-8.5 ppm (Ar-H)

The carboxylic acid proton is

typically a broad singlet and

highly deshielded. Aromatic

protons appear in the

downfield region.

¹³C NMR ~165-185 ppm (C=O)

The carbonyl carbon of the

carboxylic acid is significantly

deshielded.

UV/Vis n→π* absorption

The azaindole scaffold is a

chromophore. The absorption

maxima are influenced by

substitution and solvent.

Role in Drug Discovery and Medicinal Chemistry
The 7-azaindole scaffold is a "privileged structure" in medicinal chemistry, frequently employed

in the design of therapeutic agents due to its ability to act as a bioisostere of indole and purine

systems[5].

Kinase Inhibition
A primary application of the 7-azaindole moiety is in the development of protein kinase

inhibitors[6][7]. Kinases are a critical class of enzymes that regulate numerous cellular

signaling pathways, and their deregulation is linked to diseases like cancer and

inflammation[8].

Mechanism of Action: The 7-azaindole core effectively mimics the adenine fragment of ATP.

It forms two crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding site:
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the pyrrole N-H acts as a hydrogen bond donor, and the pyridine nitrogen (N7) acts as a

hydrogen bond acceptor[7][8][9]. This bidentate interaction anchors the inhibitor, blocking

ATP from binding and thereby inhibiting kinase activity. Several FDA-approved drugs, such

as the BRAF inhibitor vemurafenib, are based on this scaffold[6][7].

ATP Binding Pocket
Inhibitor Interaction

Kinase Hinge Region Backbone NH Backbone C=O

7-Azaindole Core
(e.g., in 7-azaindole-6-carboxylic acid)

 H-Bond (Acceptor: Pyridine N7)

 H-Bond (Donor: Pyrrole NH)
ATP Binding Blocked

Click to download full resolution via product page

Mechanism of 7-azaindole as a kinase hinge binder.

Induction of Apoptosis
Certain derivatives of 7-azaindole have demonstrated potent cytotoxic and pro-apoptotic

activity in cancer cell lines[10][11]. For instance, meriolins, which are synthetic hybrids

containing a 7-azaindole core, can induce apoptosis through the intrinsic mitochondrial death

pathway[10]. This pathway is critical for programmed cell death and is often dysregulated in

cancer. The ability of these compounds to trigger apoptosis even in cells overexpressing anti-

apoptotic proteins like Bcl-2 makes them promising candidates for cancer therapy[10].

Experimental Protocols
Representative Synthesis of 1H-Pyrrolo[2,3-b]pyridine
Derivatives
While a specific, detailed synthesis for 7-azaindole-6-carboxylic acid is not readily available in

the cited literature, a general and representative protocol for the synthesis of substituted 1H-

pyrrolo[2,3-b]pyridines (7-azaindoles) can be adapted. The following protocol illustrates the key

steps often involved in constructing and modifying the azaindole scaffold.

Protocol: Synthesis via Chan-Lam Coupling and Amide Formation (Adapted from a protocol for

2-carboxamide derivatives[12])
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Chan-Lam Coupling to Introduce an Aryl Group:

To a solution of the starting 7-azaindole ester intermediate (e.g., methyl 1H-pyrrolo[2,3-

b]pyridine-2-carboxylate) in CH₂Cl₂ are added the desired arylboronic acid (1.5 equiv.),

Cu(OAc)₂ (1.2 equiv.), and pyridine (2.0 equiv.).

The reaction mixture is stirred at room temperature for 12 hours.

Upon completion (monitored by TLC or LC-MS), the mixture is filtered, and the solvent is

removed under reduced pressure. The crude product is purified by column

chromatography.

Saponification to the Carboxylic Acid:

The ester from the previous step is dissolved in a mixture of methanol and water.

An excess of NaOH (e.g., 2 M aqueous solution) is added, and the mixture is stirred at

room temperature or heated until the hydrolysis is complete.

The methanol is removed in vacuo, and the aqueous solution is acidified with HCl (e.g., 1

N) to precipitate the carboxylic acid.

The solid is collected by filtration, washed with water, and dried to yield the 7-azaindole

carboxylic acid intermediate.

Amide Coupling (Example of further modification):

The carboxylic acid (1.0 equiv.) is dissolved in DMF.

DIPEA (3.0 equiv.), the desired amine (1.2 equiv.), and a coupling agent such as T3P (1.5

equiv.) are added sequentially.

The reaction is stirred at room temperature for 30 minutes to 4 hours.

The reaction is quenched with water, and the product is extracted with an organic solvent

(e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.

The final product is purified by chromatography.
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Workflow for VCD Spectra Analysis Using 7-Azaindole
Vibrational circular dichroism (VCD) spectroscopy is a powerful technique for determining the

absolute configuration of chiral molecules. However, carboxylic acids often form hydrogen-

bonded dimers in solution, which complicates spectral analysis. 7-Azaindole can be used as an

additive to break these dimers, simplifying the spectra.
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Workflow for simplifying VCD analysis of carboxylic acids.
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Conclusion
7-Azaindole-6-carboxylic acid is a valuable heterocyclic building block rooted in the medicinally

significant 7-azaindole scaffold. Its structure is primed for applications in drug discovery,

particularly in the design of kinase inhibitors, leveraging its unique ability to form stable,

bidentate hydrogen bonds within ATP-binding sites. The synthetic accessibility of the core and

the versatile chemistry of the carboxylic acid group allow for the creation of diverse chemical

libraries for screening against various therapeutic targets. The technical protocols and

conceptual frameworks presented here provide a guide for researchers aiming to synthesize,

characterize, and utilize this compound and its derivatives in drug development and chemical

biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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